molecular formula C14H18N2O3 B2803548 N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 1358080-62-2

N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B2803548
CAS No.: 1358080-62-2
M. Wt: 262.309
InChI Key: AHNAPYCVRLMGIT-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxybenzyl group attached to the nitrogen of a 2-(2-oxopyrrolidin-1-yl)acetamide backbone. This compound is synthesized via acid-catalyzed interaction of 2-(2-oxopyrrolidin-1-yl)acetamide with an excess of the corresponding anhydride (e.g., 2-methoxyphenylmethyl anhydride) .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-12-6-3-2-5-11(12)9-15-13(17)10-16-8-4-7-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNAPYCVRLMGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenylmethyl moiety. This can be achieved through the methylation of phenol derivatives. Subsequently, the pyrrolidinone ring is formed through cyclization reactions, often involving the use of strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide.

  • Reduction: Formation of N-[(2-Methoxyphenyl)methyl]-2-(2-pyrrolidin-1-yl)acetamide.

  • Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research has indicated that compounds similar to N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide exhibit antidepressant properties. Studies suggest that the oxopyrrolidine structure may enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Analgesic Effects :
    • The compound has been evaluated for its analgesic properties. Preliminary studies indicate that it may inhibit pain pathways by interacting with opioid receptors or through anti-inflammatory mechanisms, making it a candidate for pain management therapies .
  • Anticancer Potential :
    • Investigations into the anticancer properties of similar acetamides have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The methoxyphenyl group is thought to play a role in enhancing the compound's bioactivity against various cancer types .

Case Study 1: Antidepressant Efficacy

A study published in 2023 explored the antidepressant effects of related compounds, demonstrating that modifications to the pyrrolidine structure significantly enhanced efficacy in animal models. The study highlighted the importance of structural optimization in developing effective antidepressants .

Case Study 2: Analgesic Properties

In a clinical trial assessing pain management alternatives, derivatives of this compound were compared with standard analgesics. Results indicated comparable efficacy with fewer side effects, suggesting potential for use in chronic pain management .

Case Study 3: Anticancer Activity

Research conducted on various acetamide derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated .

Mechanism of Action

The mechanism by which N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs

Substituted Acetamide Derivatives
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Contains a 4-methoxyphenyl and quinazoline-sulfonyl group. Exhibits potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines .
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Features a halogenated phenyl and naphthyl group. Reported in crystallographic studies .
  • 2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide : Includes a chloro substituent and benzyl linkage. Used in intermediate synthesis .

Key Structural Differences :

Compound Name Substituents Molecular Weight (g/mol) Notable Groups
Target Compound 2-Methoxybenzyl ~297.3* 2-Oxopyrrolidin, Acetamide
Compound 38 4-Methoxyphenyl, Quinazoline-sulfonyl ~443.5 Sulfonyl, Quinazoline
N-(3-Chloro-4-fluorophenyl)... 3-Cl-4-F-phenyl, Naphthyl ~318.7 Halogens, Naphthalene

*Calculated based on molecular formula.

Ethylamine vs. Acetamide Backbones
  • 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) : Shares the N-(2-methoxybenzyl) group but has an ethanamine backbone. A potent psychoactive substance with serotonin receptor affinity .

Structural Impact :

  • The acetamide backbone in the target compound may reduce blood-brain barrier penetration compared to NBOMe’s ethylamine structure, altering pharmacological profiles .

Pharmacological Activities

Compound Name Target Receptors/Pathways Biological Activity Source
Target Compound GABAA, AMPA Neuropharmacological modulation
Compounds 38–40 Cancer cell lines (e.g., HCT-1, MCF-7) Anti-cancer (MTT assay)
25I-NBOMe 5-HT2A serotonin receptor Hallucinogenic/psychoactive
4a–4c () Angiogenesis, metastasis Antiangiogenic, anti-metastatic

Notable Findings:

  • The target compound’s 2-oxopyrrolidin moiety may enhance GABAA/AMPA binding, while quinazoline-sulfonyl groups in Compound 38 improve anti-cancer potency .
  • NBOMe derivatives prioritize serotonin receptor interaction due to their ethylamine backbone .

Efficiency :

  • Acid catalysis (target compound) offers simplicity, while Ugi reactions enable structural diversity but require optimization (yields: 38–50%) .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N2O3C_{15}H_{19}N_{2}O_{3}, with a molecular weight of approximately 273.33 g/mol. Its structure includes a methoxyphenyl group and a pyrrolidinone moiety, which are essential for its biological activity.

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems, particularly the modulation of GABAergic and dopaminergic pathways. Studies suggest that it may act as a partial agonist or antagonist at specific receptors, influencing various physiological responses.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Several studies have indicated that compounds with similar structures exhibit anticonvulsant properties. A quantitative structure-activity relationship (QSAR) analysis showed that modifications in the substituents on the phenyl ring can significantly alter anticonvulsant efficacy .
  • Antidepressant Effects :
    • Research has highlighted the potential antidepressant activity of compounds containing oxopyrrolidine structures. These compounds may enhance serotonin and norepinephrine levels in the brain, contributing to their mood-lifting effects.
  • Neuroprotective Properties :
    • The neuroprotective effects of similar compounds have been documented, suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantSignificant reduction in seizure frequency
AntidepressantIncreased serotonin levels
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticonvulsant Study :
    A study published in Journal of Medicinal Chemistry explored the anticonvulsant properties of various derivatives of pyrrolidine compounds. The results indicated that the introduction of methoxy groups significantly enhanced anticonvulsant activity, with some compounds showing ED50 values lower than those of established medications .
  • Neuroprotection Research :
    In a preclinical model assessing neuroprotection, this compound demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cultures. This suggests its potential utility in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the methoxy group and the pyrrolidine moiety can significantly impact the biological activity of this compound. For example:

  • Methoxy Group Positioning : Variations in the position of the methoxy group on the phenyl ring have been shown to affect binding affinity to GABA receptors.
  • Pyrrolidine Modifications : Altering the substituents on the pyrrolidine ring can enhance or diminish neuroprotective effects, highlighting the importance of structural optimization in drug design.

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